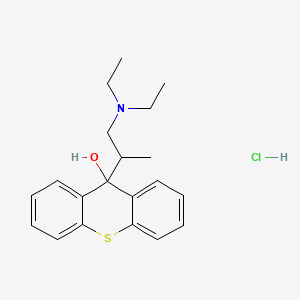
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is a compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse biological activities, including antischistosomal and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride typically involves the reaction of thioxanthen-9-one with diethylamine and 2-propyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thioxanthen-9-one derivatives.
Reduction: Reduction reactions can convert thioxanthen-9-one derivatives back to thioxanthenes.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as dibutyltin chloride hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various thioxanthene derivatives, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: Studied for its potential antischistosomal and anticancer properties.
Medicine: Investigated for its ability to inhibit DNA synthesis and mammalian topoisomerase type II.
Industry: Utilized in the manufacturing of paints and as a sensitizer in various industrial processes.
Wirkmechanismus
The exact mechanism of action of 9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is not fully understood. it is believed to exert its effects by inhibiting DNA synthesis and mammalian topoisomerase type II. This inhibition can lead to the disruption of cellular processes, making it effective against certain types of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lucanthone (Miracil D): Known for its antischistosomal and anticancer properties.
Hycanthone (Etrenol): Another thioxanthene derivative with similar biological activities.
Uniqueness
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is unique due to its specific diethylamino and propyl substituents, which may confer distinct biological activities and chemical reactivity compared to other thioxanthene derivatives .
Eigenschaften
CAS-Nummer |
78280-48-5 |
|---|---|
Molekularformel |
C20H26ClNOS |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
9-[1-(diethylamino)propan-2-yl]thioxanthen-9-ol;hydrochloride |
InChI |
InChI=1S/C20H25NOS.ClH/c1-4-21(5-2)14-15(3)20(22)16-10-6-8-12-18(16)23-19-13-9-7-11-17(19)20;/h6-13,15,22H,4-5,14H2,1-3H3;1H |
InChI-Schlüssel |
GOQHWESKHXUDNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C)C1(C2=CC=CC=C2SC3=CC=CC=C31)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




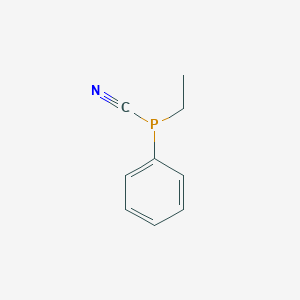
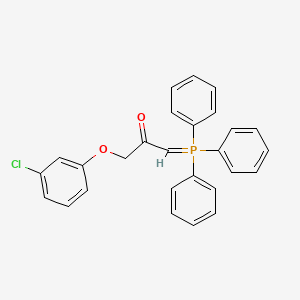
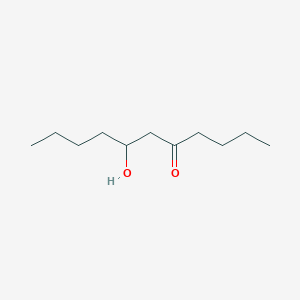
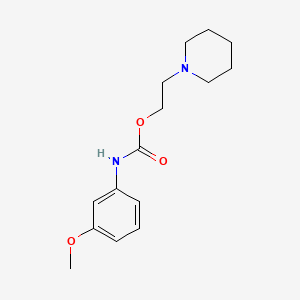
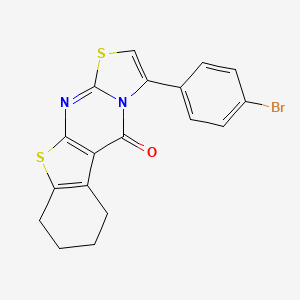
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

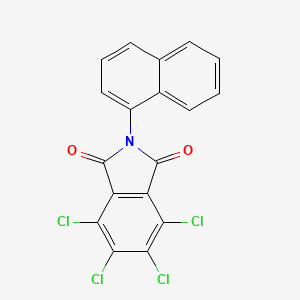
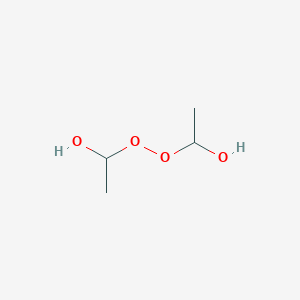
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
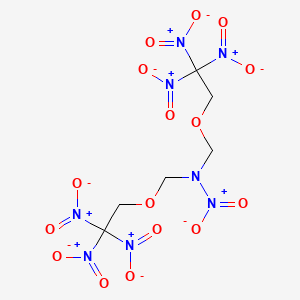
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
